1-(2-Bromoethyl)azetidine
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Overview
Description
1-(2-Bromoethyl)azetidine is a four-membered nitrogen-containing heterocycle with a bromine atom attached to an ethyl group. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2-bromoethanol under basic conditions. Another method includes the cyclization of 2-bromoethylamine with a suitable base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form azetidine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding ethylazetidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Nucleophilic Substitution: Products include azidoethylazetidine, thioethylazetidine, and ethoxyethylazetidine.
Oxidation: Azetidine N-oxides.
Reduction: Ethylazetidine.
Scientific Research Applications
1-(2-Bromoethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioisostere in drug design, offering improved metabolic stability and bioavailability.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research due to its ability to form stable, reactive intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)azetidine involves its ability to undergo nucleophilic substitution reactions, forming reactive intermediates that can interact with biological targets. The compound’s ring strain and stability make it a valuable tool in medicinal chemistry for designing molecules that can selectively interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle without the bromine substituent.
2-Bromoethylamine: A simpler compound with similar reactivity but lacking the azetidine ring.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Uniqueness: 1-(2-Bromoethyl)azetidine is unique due to its combination of a four-membered ring and a bromine substituent, which imparts distinct reactivity and stability. Compared to aziridines, azetidines are more stable and easier to handle, making them more suitable for various synthetic applications .
Properties
IUPAC Name |
1-(2-bromoethyl)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-2-5-7-3-1-4-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQPEMGVLIWPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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